molecular formula C8H9N3O2 B13523971 Bis[(1,2-oxazol-5-yl)methyl]amine CAS No. 401647-14-1

Bis[(1,2-oxazol-5-yl)methyl]amine

Cat. No.: B13523971
CAS No.: 401647-14-1
M. Wt: 179.18 g/mol
InChI Key: GKRCRBJSTCOKSD-UHFFFAOYSA-N
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Description

Bis[(1,2-oxazol-5-yl)methyl]amine is a heterocyclic compound featuring two 1,2-oxazole rings linked via methylene groups to a central secondary amine. The 1,2-oxazole moiety (isoxazole) is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers both electron-withdrawing and hydrogen-bonding capabilities. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science research. Its bifunctional nature allows for diverse reactivity, making it valuable for constructing complex molecular architectures .

Properties

CAS No.

401647-14-1

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

1-(1,2-oxazol-5-yl)-N-(1,2-oxazol-5-ylmethyl)methanamine

InChI

InChI=1S/C8H9N3O2/c1-3-10-12-7(1)5-9-6-8-2-4-11-13-8/h1-4,9H,5-6H2

InChI Key

GKRCRBJSTCOKSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)CNCC2=CC=NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(1,2-oxazol-5-yl)methyl]amine typically involves the reaction of oxazole derivatives with amine precursors. One common method is the cyclization of amino alcohols with nitriles or carboxylic acids under acidic or basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis[(1,2-oxazol-5-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazolines, and various substituted oxazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Bis[(1,2-oxazol-5-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Bis[(1,2-oxazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole rings can form non-covalent interactions, including hydrogen bonds and π-π stacking, with the active sites of enzymes, thereby inhibiting their activity. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Bis[(1,2-oxazol-5-yl)methyl]amine with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

2.1. Substituent Effects on the Oxazole Ring
  • Electron-Donating vs. Electron-Withdrawing Groups: Fluorophenyl Derivatives: Compounds like {3-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine (C₁₃H₁₅FN₂O) exhibit enhanced electronic polarization due to the electron-withdrawing fluorine atom. Methyl and Ethyl Substituents: Derivatives such as [(3-ethyl-1,2-oxazol-5-yl)methanamine] (C₆H₁₀N₂O) and methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amine hydrochloride (C₆H₁₁ClN₂O) introduce steric bulk, which may hinder molecular packing in crystalline states but improve lipid solubility . Aromatic Extensions: Compounds with pyridinyl (e.g., 1-(3-pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride) or phenyl groups (e.g., methyl[3-(3-phenyl-1,2-oxazol-5-yl)propyl]amine) extend conjugation, altering UV-Vis absorption profiles and redox properties .
2.2. Hydrogen-Bonding and Crystallographic Behavior
  • This compound lacks strong hydrogen-bond donors beyond the amine, whereas analogs like {[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine (C₁₂H₁₃N₂O₂) contain methoxy groups capable of forming hydrogen bonds. Such differences influence crystal packing and solubility .
  • Structural studies of these compounds often rely on programs like SHELXL (for refinement) and ORTEP-3 (for visualization), ensuring accurate bond-length and angle determinations .
2.3. Molecular Weight and Physicochemical Properties
  • This compound (C₈H₈N₄O₂; MW = 192.18 g/mol) has a lower molecular weight compared to bulkier analogs like {5-[3-(3-fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine (C₁₅H₁₉FN₂O; MW = 262.32 g/mol). This difference impacts volatility, diffusion rates, and bioavailability .
  • Hydrochloride salts (e.g., [(3-methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride) exhibit higher aqueous solubility due to ionic character, making them preferable for biological assays .

Data Table: Key Structural and Commercial Attributes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Purity (%) Key Applications/Notes References
This compound C₈H₈N₄O₂ 192.18 None (parent compound) N/A Building block for bifunctional ligands
[(3-Ethyl-1,2-oxazol-5-yl)methanamine] C₆H₁₀N₂O 126.16 Ethyl 95–98 High commercial availability
Methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amine hydrochloride C₆H₁₁ClN₂O 162.62 Methyl 95 Improved solubility (HCl salt)
{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine C₁₃H₁₅FN₂O 234.27 4-Fluorophenyl N/A Drug discovery (fluorine-enhanced activity)
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine C₁₂H₁₃N₂O₂ 217.25 4-Methoxyphenyl N/A Hydrogen-bonding studies

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